molecular formula C7H6Cl2 B1293413 3,5-Dichlorotoluene CAS No. 25186-47-4

3,5-Dichlorotoluene

Cat. No. B1293413
Key on ui cas rn: 25186-47-4
M. Wt: 161.03 g/mol
InChI Key: RYMMNSVHOKXTNN-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a stirred solution of 1,3-dichloro-5-methylbenzene (2.0 g, 12.4 mmol) in THF (20 mL) was added n-BuLi (2.0 M in hexane, 9.3 mL, 18.6 mmol) at −78° C. dropwise over a period of 10 min and mixture was stirred at −78° C. for 30 min. A dry-ice was added to the reaction mixture slowly and the mixture was stirred at the same temperature for 20 min. Thereafter, the reaction mixture was slowly warmed to room temperature, quenched with 6 M HCl (10 mL) and extracted with EtOAc (2×30 mL). The combined organic layers were washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to get compound A111-1 (1.1 g, 44%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.[Li]CCCC.[C:15](=[O:17])=[O:16]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)C)Cl
Name
Quantity
9.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 6 M HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get compound A111-1 (1.1 g, 44%) as a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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